4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the 2-chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE
- 4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE
Uniqueness
The uniqueness of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific structural features, such as the presence of the 2-chlorobenzyl group and the nitro group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O5 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]phenyl]-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C22H21ClN4O5/c1-12(2)26-20-18(21(28)25-26)17(19(27(30)31)22(29)24-20)13-7-9-15(10-8-13)32-11-14-5-3-4-6-16(14)23/h3-10,12,17,19H,11H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
KPRRGLOWAMLICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)N1 |
Origin of Product |
United States |
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